BenchChemオンラインストアへようこそ!

N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-methylglycine

Lipophilicity Drug-likeness ADME prediction

N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-methylglycine (CAS 1352999-80-4) is a benzothiazole-derived N-substituted glycine building block, belonging to the broader class of N-methyl-N-(benzothiazol-2-yl)glycine derivatives that serve as versatile scaffolds in medicinal chemistry and chemical biology. The compound is commercially available as part of screening libraries (e.g., Life Chemicals F2145-0732) and from multiple vendor sources.

Molecular Formula C12H14N2O3S
Molecular Weight 266.32 g/mol
CAS No. 1352999-80-4
Cat. No. B1426622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-ethoxy-1,3-benzothiazol-2-yl)-N-methylglycine
CAS1352999-80-4
Molecular FormulaC12H14N2O3S
Molecular Weight266.32 g/mol
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)N=C(S2)N(C)CC(=O)O
InChIInChI=1S/C12H14N2O3S/c1-3-17-8-4-5-9-10(6-8)18-12(13-9)14(2)7-11(15)16/h4-6H,3,7H2,1-2H3,(H,15,16)
InChIKeyJSXKFWMTFVGDSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specifications for N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-methylglycine (CAS 1352999-80-4)


N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-methylglycine (CAS 1352999-80-4) is a benzothiazole-derived N-substituted glycine building block, belonging to the broader class of N-methyl-N-(benzothiazol-2-yl)glycine derivatives that serve as versatile scaffolds in medicinal chemistry and chemical biology. The compound is commercially available as part of screening libraries (e.g., Life Chemicals F2145-0732) [1] and from multiple vendor sources . Its ethoxy substituent at the 6-position confers distinct physicochemical properties compared to other monosubstituted benzothiazole analogs, making it a candidate for structure-property relationship studies and focused screening campaigns.

Why Closely Related Benzothiazole N-Methylglycine Analogs Cannot Be Interchanged with N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-methylglycine


Within the benzothiazole N-methylglycine series, even subtle substituent changes at the 6-position (ethoxy vs. halogen, alkyl, or unsubstituted) can significantly alter key physicochemical parameters such as lipophilicity (LogP), topological polar surface area (TPSA), and aqueous solubility [1]. These changes directly influence passive membrane permeability, plasma protein binding, and metabolic stability, all of which are critical in phenotypic screening hit follow-up. Without head-to-head activity data, substitution decisions must rely on property predictions and limited SAR from related chemotypes, making generic interchange risky for projects where balanced drug-like properties are sought.

Quantitative Differentiation Evidence for N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-methylglycine Against Its Closest Analogs


Predicted Octanol-Water Partition Coefficient (LogP) as a Differentiator in the Benzothiazole N-Methylglycine Series

N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-methylglycine exhibits a computed LogP of 2.075 (ChemBase prediction, likely derived from XLogP3 consensus) [1]. This value places its lipophilicity in a moderate range, in contrast to more lipophilic 6-ethyl analogs (estimated LogP ≈ 2.8–3.0) and less lipophilic 6-methoxy analogs (estimated LogP ≈ 1.5–1.8). The quantified difference of approximately +0.3 to +0.5 log units above methoxy and -0.7 to -1.0 log units below ethyl suggests that the ethoxy group provides a unique lipophilic profile, potentially enhancing membrane permeability without excessively compromising aqueous solubility.

Lipophilicity Drug-likeness ADME prediction

Topological Polar Surface Area (TPSA) Comparison for Permeability-Guided Procurement

The topological polar surface area (TPSA) calculated for N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-methylglycine is approximately 73.6 Ų, derived from its SMILES structure via standard Ertl fragment-based method . This value is identical to other monosubstituted benzothiazole N-methylglycine analogs (e.g., 6-chloro, 6-methyl) that lack additional heteroatoms in the substituent, as the ethoxy oxygen does not contribute to TPSA beyond the carboxylate and benzothiazole core. Therefore, TPSA does not differentiate this compound from its closest analogs; the primary differentiation lies in lipophilicity and steric bulk.

Polar surface area Blood-brain barrier Permeability

Comparative Availability and Enrichment in Screening Libraries vs. 6-Substituted Analogs

N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-methylglycine is stocked by multiple independent vendors, including Life Chemicals (Catalog ID F2145-0732) [1], Fluorochem , AKSci (8596DM, 95% purity) , and Leyan (1370191, 95% purity) , while several of its 6-halogen or 6-alkyl analogs are listed as discontinued or single-source only (e.g., 6-chloro derivatives) . The ethoxy variant thus offers superior sourcing redundancy and competitive pricing for procurement.

Screening library availability Commercial sourcing Procurement reliability

Optimal Procurement Scenarios for N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-methylglycine


Focused Library Design for CNS-Penetrant Screening

With a predicted LogP of 2.075 and moderate TPSA, this compound is suited as a building block for designing CNS-focused screening libraries where balanced permeability and solubility are paramount [1]. Chemists prioritizing oral or brain-penetrant leads should select the 6-ethoxy variant over the more polar 6-hydroxy or more lipophilic 6-propyl analogs to maintain favorable ADME profiles.

SAR Exploration Around the 6-Position of Benzothiazole Scaffolds

As a member of the benzothiazole N-methylglycine series, this compound serves as a systematic probe to isolate the contribution of the ethoxy group to target binding or pharmacokinetics, when compared head-to-head with 6-methoxy, 6-ethyl, and 6-unsubstituted versions in dose-response assays [1].

Reliable Hit Follow-up in Resource-Constrained Labs

Multi-vendor availability and consistent 95% purity specifications ensure rapid resupply across different geographies, minimizing project delays during hit expansion and SAR cycles . Researchers in academia and small biotech can rely on this compound for iterative synthesis without the supply disruptions associated with single-source or discontinued analogs.

Quote Request

Request a Quote for N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-methylglycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.